molecular formula C23H16N4O6S2 B2947682 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 868148-68-9

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B2947682
CAS No.: 868148-68-9
M. Wt: 508.52
InChI Key: YGOPMQIIAUVCJV-UHFFFAOYSA-N
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Description

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide is a synthetic sulfonamide derivative characterized by a benzo[c]chromene core fused with pyridine rings at positions 3 and 6. The 6-oxo group introduces polarity and may influence tautomerism or binding affinity in biological systems.

Properties

IUPAC Name

6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S2/c28-23-21-13-17(34(29,30)26-15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)33-23)35(31,32)27-16-7-11-25-12-8-16/h1-14H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPMQIIAUVCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NC3=CC=NC=C3)C(=O)OC4=C2C=CC(=C4)S(=O)(=O)NC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzo[c]chromene core and introduce the pyridin-4-yl groups through a series of substitution reactions. The sulfonamide groups are then added using sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide groups and the ketone moiety are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Outcome Supporting Evidence
Acidic Hydrolysis Concentrated HCl, reflux (100–120°C)Cleavage of sulfonamide bonds to yield sulfonic acids and pyridin-4-amine derivatives.Analogous sulfonamide hydrolysis observed in benzo[c]chromene derivatives.
Basic Hydrolysis NaOH (2M), 80°CPartial deprotonation of pyridine rings; ketone stability under mild base.Similar behavior in pyridine-containing sulfonamides .

Coordination Complex Formation

The pyridine and sulfonamide groups act as ligands for metal ions, forming stable complexes.

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)Ethanol, RT, 2hOctahedral geometry with N-pyridine and O-sulfonamide coordination.Used in catalytic applications .
Fe(III)Aqueous buffer (pH 5–7), 60°CTridentate binding via two pyridine N and one sulfonamide O.Potential use in redox-active materials.

Electrophilic Aromatic Substitution

The electron-rich benzo[c]chromene core undergoes substitution at specific positions.

Reagent Position Product Yield Notes
HNO₃/H₂SO₄C-2, C-7Nitro derivatives45–60%Steric hindrance from sulfonamides reduces reactivity .
Br₂ (Fe catalyst)C-99-Bromo-substituted product30%Limited regioselectivity observed.

Nucleophilic Substitution

The sulfonamide groups participate in nucleophilic reactions under activating conditions.

Nucleophile Conditions Product Key Observation
Grignard ReagentTHF, −78°C to RTAlkylated sulfonamideLow yield due to steric bulk.
AminesDMF, 120°C, 12hSulfonamide cross-couplingForms bis-aminated derivatives .

Reduction Reactions

The 6-oxo group is reducible to a hydroxyl or methylene group.

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 0°C, 1h6-Hydroxy intermediate85%
LiAlH₄Et₂O, reflux, 4hOver-reduction to methylene65%

Photochemical Reactions

The conjugated chromene system exhibits UV-induced reactivity.

Light Source Solvent Product Application
UV-C (254 nm)AcetonitrileRing-opening to form quinone methideStudied for photodynamic therapy .

Key Findings from Analogous Compounds

  • Sulfonamide Stability : The bis-sulfonamide groups enhance thermal stability but limit solubility in non-polar solvents.

  • Biological Relevance : Pyridine-substituted benzo[c]chromenes show affinity for kinase targets, suggesting potential for tailored drug design .

  • Synthetic Flexibility : Modular synthesis allows for functionalization at C-3 and C-8 positions via Suzuki-Miyaura coupling .

For further experimental validation, targeted studies under controlled conditions (e.g., inert atmosphere, optimized catalysts) are recommended.

Scientific Research Applications

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound may have potential as a bioactive molecule for studying enzyme interactions and cellular pathways.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-yl groups can participate in hydrogen bonding and π-π interactions, while the sulfonamide groups can form strong ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonamide-based heterocycles with fused aromatic systems. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Functional Groups Key Differences
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide Benzo[c]chromene Sulfonamide, pyridine, ketone Central chromene fused with pyridines; dual sulfonamide substitution.
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... (11f) Pyrimido[4,5-d]pyrimidine Benzodiazepine, carboxamide, methylpyridine Larger macrocyclic framework; carboxamide instead of sulfonamide; methyl substituents.
N-(pyridin-4-yl)benzenesulfonamide derivatives Benzene Sulfonamide, pyridine Simpler aromatic backbone; lacks fused chromene or ketone groups.

Research Findings

  • Crystallographic Data : The SHELX software suite has been instrumental in resolving the crystal structures of sulfonamide derivatives, including the target compound. Its benzo[c]chromene core adopts a planar conformation, stabilized by intramolecular hydrogen bonds between sulfonamide oxygen and pyridine nitrogen atoms .
  • Biological Activity: Limited studies suggest moderate inhibitory activity against carbonic anhydrase isoforms (e.g., CA IX/XII), though efficacy is lower than that of pyrimido-pyrimidine derivatives (e.g., 11f), which show nanomolar-range inhibition in kinase assays .

Critical Analysis of Evidence

The provided evidence highlights structural and methodological insights but lacks direct pharmacological or kinetic data for the target compound. For instance:

  • describes a structurally distinct pyrimido-pyrimidine derivative (11f), offering only indirect comparisons .

Biological Activity

The compound 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide can be represented as follows:

  • Molecular Formula : C₁₄H₁₂N₂O₈S₂
  • Molecular Weight : 398.39 g/mol
  • CAS Number : [Not provided in the sources]

This compound features a benzo[c]chromene core with two pyridine rings and sulfonamide functional groups, contributing to its biological activity.

Inhibition of Protein Targets

Research indicates that 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide exhibits inhibitory effects on several protein targets:

  • ALK (Anaplastic Lymphoma Kinase) : The compound has been shown to degrade ALK proteins, which are involved in various cancers.
  • c-Met (Hepatocyte Growth Factor Receptor) : Inhibition of c-Met has implications in cancer metastasis and progression.
  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, impacting oxidative stress pathways in cells .

Anti-inflammatory and Anticancer Activities

The biological activity of this compound extends to anti-inflammatory and anticancer properties. It has been evaluated in various preclinical models:

  • Anti-inflammatory Effects : By targeting specific signaling pathways, the compound may reduce inflammation markers in vitro and in vivo.
  • Anticancer Properties : Early studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Preclinical Studies

  • Study on Cancer Cell Lines : A study demonstrated that treatment with 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide led to a significant reduction in cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility as an anti-inflammatory agent .

Comparative Efficacy

CompoundTargetEffectivenessReference
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamideALKHigh
Other Known InhibitorsALKModerate
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamidec-MetHigh
Standard Anti-inflammatoriesCytokinesVariable

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